molecular formula C8H12N2O3S B273721 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B273721
M. Wt: 216.26 g/mol
InChI Key: RZBXAEOAUQOSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione, also known as Mitoglitazone, is a thiazolidinedione derivative that has been found to have potential therapeutic applications in the treatment of type 2 diabetes, cancer, and neurodegenerative diseases. This compound is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation.

Mechanism of Action

3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee exerts its pharmacological effects by binding to and activating PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been found to have several biochemical and physiological effects. In animal studies, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been shown to improve glucose tolerance, increase insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular complications. 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has also been found to have anti-cancer properties and can induce apoptosis in cancer cells by activating PPARγ. Furthermore, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee in lab experiments include its potent and selective activation of PPARγ, its well-established pharmacological effects, and its potential therapeutic applications in various diseases. However, the limitations of using 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee include its low solubility in water, its relatively low yield in synthesis, and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of interest is the investigation of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee's potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee and its effects on gene expression and protein function.

Synthesis Methods

The synthesis of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee involves the reaction of 4-morpholinylmethylamine with 2,4-thiazolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The yield of this reaction is reported to be around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been extensively studied for its potential therapeutic applications in various diseases. In the field of diabetes research, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular complications. Studies have also shown that 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has anti-cancer properties and can induce apoptosis in cancer cells by activating PPARγ. Furthermore, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H12N2O3S/c11-7-5-14-8(12)10(7)6-9-1-3-13-4-2-9/h1-6H2

InChI Key

RZBXAEOAUQOSQE-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C(=O)CSC2=O

Canonical SMILES

C1COCCN1CN2C(=O)CSC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.